molecular formula C9H7N3O2 B15228151 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B15228151
M. Wt: 189.17 g/mol
InChI Key: JKOKNGJSLCNFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is a synthetically versatile chemical scaffold recognized for its significant potential in medicinal chemistry and anticancer research . This fused pyrimidine core structure serves as a key pharmacophore in the development of novel therapeutic agents. Scientific investigations have demonstrated that derivatives of this compound exhibit promising in vitro anticancer activity against a panel of human cancer cell lines, including prostate cancer (DU145), lung cancer (A549), and breast cancer (MCF-7) . Structure-Activity Relationship (SAR) studies indicate that specific substitutions on the carboxamide group and the pyrimidine core can substantially enhance potency and selectivity . The compound's mechanism of action is associated with the inhibition of key cellular processes in cancer cells, making it a valuable lead structure for oncology drug discovery . Furthermore, related pyrido[1,2-a]pyrimidine scaffolds are being explored for other bioactivities, highlighting the broad utility of this chemotype . As a building block, it enables researchers to synthesize diverse libraries of derivatives for high-throughput screening and hit-to-lead optimization. This product is provided for research purposes to support the advancement of chemical biology and pharmaceutical sciences. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C9H7N3O2/c10-8(13)6-5-11-7-3-1-2-4-12(7)9(6)14/h1-5H,(H2,10,13)

InChI Key

JKOKNGJSLCNFKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrimidine precursors with suitable reagents. One common method includes the reaction of pyrimidine derivatives with formamide under controlled conditions to introduce the carboxamide group . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Substituent-Driven Activity in Antimalarial Analogues

  • 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (Compound 37): This derivative demonstrated moderate antimalarial activity (IC50 = 37 μM) in a screen of 42 pyrido[1,2-a]pyrimidin-4-ones.
  • Comparison with 3-Fluorobenzyl Carbamate (Compound 21) :
    Despite structural similarity, the carbamate derivative (IC50 = 33 μM) showed slightly higher potency, suggesting that electron-withdrawing groups (e.g., fluorine) at the benzyl position may enhance target binding .

Table 1: Antimalarial Activity of Selected Derivatives

Compound Substituent (R) IC50 (μM) Reference
37 4-(Trifluoromethyl)benzyl 37
21 3-Fluorobenzyl 33

Gastroprotective Activity and Substituent Effects

The gastroprotective efficacy of 4-oxopyrido[1,2-a]pyrimidine-3-carboxamides against ethanol-induced gastric lesions in rats is highly dependent on substituents:

  • Optimal Substituents: A methyl group at position 6 and a cyclopentyl group on the carboxamide nitrogen (e.g., CHINOIN-127) conferred the highest cytoprotective activity. This combination balances steric bulk and lipophilicity, enhancing mucosal binding .
  • Metabolites of CHINOIN-127: Metabolite I: Lacking the hexahydro ring (tetrahydro form) showed reduced efficacy. Metabolite II: Retains the hexahydro ring but lacks a methyl group, leading to intermediate activity .

Table 2: Gastroprotective Efficacy

Compound Structure Modification Efficacy (vs. Indomethacin) Reference
CHINOIN-127 1,6-Dimethyl, hexahydro core Superior to cimetidine
Metabolite I 1,6-Dimethyl, tetrahydro core Moderate

Analgesic Activity and Bioisosterism

N-(Benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides exhibited analgesic activity comparable to 4-hydroxyquinolin-2-ones in the "acetic acid writhing" model. Key findings include:

  • Bioisosteric Replacement: The pyrido[1,2-a]pyrimidine core mimics the planar aromatic system of quinolinones, retaining hydrogen-bonding capacity critical for μ-opioid receptor interactions .
  • Substituent Trends : Benzyl groups with electron-donating substituents (e.g., methyl) enhanced activity, while bulky groups reduced potency .

Table 3: Anticancer Activity of Derivatives

Compound Substituent (R) Cancer Cell Line Activity Reference
6h Aliphatic amine Promising (IC50 < 10 μM)
6k Trifluoromethylbenzyl High selectivity

Biological Activity

4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including potential therapeutic applications, mechanisms of action, and comparative data from various studies.

Overview of 4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide

The compound belongs to a class of heterocyclic compounds known for their pharmacological properties. Its structure includes a pyridine and pyrimidine ring system, which is essential for its biological activity. The presence of the carboxamide group at the 3-position enhances its interaction with biological targets.

Research indicates that 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, such as VEGFR-2, Aurora A kinase, and Janus kinases (JAK1 and JAK2) .
  • Pro-apoptotic Activity : Certain derivatives have demonstrated the ability to activate the caspase cascade, leading to programmed cell death in cancer cells .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by interacting with specific enzymes or receptors involved in inflammation .

Anticancer Activity

Numerous studies have explored the anticancer potential of 4-oxopyrido[1,2-a]pyrimidine derivatives. For example:

  • Cytotoxicity Studies : Compounds derived from this class were evaluated against various cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The half-maximal cytotoxic concentrations (CC50) ranged from 58.44 µM to 224.32 µM, indicating significant anticancer activity .
CompoundCancer Cell LineCC50 (µM)
3eHT29129.41
3gHT2958.44
3jHT2999.87

Antiviral and Immunosuppressive Activities

Some derivatives have shown antiviral properties against hepatitis C virus (HCV) and other pathogens. Their mechanism may involve inhibiting viral replication or enhancing host immune responses .

Case Studies

  • Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of several pyrido[1,2-a]pyrimidine derivatives on human cancer cell lines using the MTT assay. The results indicated that certain compounds selectively targeted cancer cells while sparing normal cells .
  • Antiviral Activity Assessment : Another investigation focused on the antiviral efficacy of these compounds against HCV, showing promising results that warrant further exploration into their therapeutic potential .

Comparative Analysis

The biological activity of 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide can be compared with other similar compounds in terms of structure and activity:

Compound NameStructural FeaturesBiological Activity
N-(4-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxamideChlorobenzyl groupAnalgesic properties
N-(2-(4-methoxyphenyl)ethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamideMethoxy substitutionAntiviral and anticancer

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-oxopyrido[1,2-a]pyrimidine-3-carboxamide derivatives?

  • Methodology : Derivatives are typically synthesized via cyclization reactions. For example, refluxing 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in ethanol yields N-(benzyl)carboxamides. Reaction conditions (e.g., solvent, temperature) are critical for optimizing yield and purity . Advanced routes may involve POCl3-mediated cyclization, as seen in the synthesis of oxadiazole-functionalized derivatives, where refluxing precursors in POCl3 for 4–6 hours is followed by neutralization and purification via column chromatography .

Q. How is structural confirmation achieved for these compounds?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H NMR) and elemental analysis are primary tools. For instance, aromatic proton shifts in pyrido-pyrimidine nuclei are analyzed to confirm substitution patterns . Mass spectrometry and X-ray crystallography may further validate molecular weight and bond configurations .

Q. What in vitro models are used to assess biological activity?

  • Methodology : The "acetic acid writhing" model is a standard assay for analgesic activity. Derivatives are administered to mice, and writhing episodes are quantified to determine efficacy. All N-(benzyl)-substituted derivatives in one study showed comparable activity, suggesting a conserved mechanism .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and bioisosterism?

  • Methodology : Comparative studies between 4-hydroxyquinolin-2-one and pyrido-pyrimidine derivatives reveal bioisosteric relationships. For example, substituting benzylamide fragments alters biological activity, with electron-withdrawing groups enhancing analgesic effects. Computational docking studies can predict interactions with targets like cyclooxygenase enzymes .

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Methodology : Data discrepancies often arise from substituent positioning or assay variability. Systematic SAR (Structure-Activity Relationship) analysis is employed:

  • Step 1 : Synthesize derivatives with controlled substituent variations (e.g., para vs. meta positions).
  • Step 2 : Test in multiple models (e.g., analgesic, anticancer) to isolate context-dependent effects.
  • Step 3 : Use multivariate regression to correlate structural features with activity .

Q. How can bioavailability challenges be addressed for pyrido-pyrimidine derivatives?

  • Methodology : Rapid in vivo clearance, as observed in piperidine-4-carboxamides, requires structural optimization:

  • Approach 1 : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility.
  • Approach 2 : Modify linkers (e.g., PEG chains) to prolong half-life.
    Pharmacokinetic studies in rodent models are essential for validation .

Q. What computational tools predict reactivity and target interactions?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations model binding to targets like EGFR kinase, guiding rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.